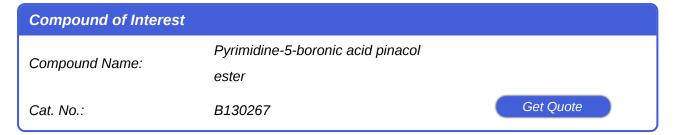


Spectroscopic Analysis of Pyrimidine-5-boronic acid pinacol ester: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **Pyrimidine-5-boronic acid pinacol ester** (CAS No: 321724-19-0), a key building block in medicinal chemistry and organic synthesis. While specific, publicly available spectra for this exact compound are not readily found in the literature, this document outlines the anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on its chemical structure. Furthermore, it details the standard experimental protocols for acquiring such data, offering a framework for researchers to characterize this compound in a laboratory setting.

Core Compound Data

Property	Value
Chemical Name	5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
CAS Number	321724-19-0
Molecular Formula	C10H15BN2O2
Molecular Weight	206.05 g/mol

Expected Spectroscopic Data



The following tables summarize the predicted NMR and MS data for **Pyrimidine-5-boronic** acid pinacol ester. These predictions are based on the analysis of its structural fragments: a pyrimidine ring and a pinacol boronate ester group.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment
~9.1	S	1H	H-2 (pyrimidine)
~8.9	S	2H	H-4, H-6 (pyrimidine)
~1.3	S	12H	-C(CH ₃) ₂

Note: The chemical shifts are estimates and can be influenced by the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ ppm)	Assignment
~160	C-4, C-6 (pyrimidine)
~157	C-2 (pyrimidine)
~84	-C(CH ₃) ₂
~25	-C(CH ₃) ₂
Not observed	C-5 (pyrimidine, C-B)

Note: The carbon atom attached to the boron (C-5) may show a very broad signal or be unobservable due to quadrupolar relaxation of the boron nucleus.

Table 3: Predicted Mass Spectrometry Data



m/z Value	Ion Species
~206.1	[M] ⁺ (Molecular Ion)
~207.1	[M+H]+ (Protonated Molecule)
~229.1	[M+Na]+ (Sodium Adduct)

Note: The specific ions observed will depend on the ionization technique used (e.g., ESI, EI).

Experimental Protocols

Detailed methodologies for acquiring the NMR and MS data are provided below. These protocols are standard procedures and may be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of **Pyrimidine-5-boronic acid pinacol ester**.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Weigh approximately 5-10 mg of Pyrimidine-5-boronic acid pinacol ester.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved. If necessary, briefly vortex the tube.

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
- Number of Scans: 16 to 64, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.



• Spectral Width: 0-12 ppm.

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

- Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
- Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.
- Temperature: 298 K.

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
- Integrate the peaks in the ¹H NMR spectrum.
- Analyze the chemical shifts, multiplicities, and integration to assign the signals to the respective protons and carbons in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **Pyrimidine-5-boronic acid pinacol ester**.

Instrumentation: A mass spectrometer, for example, a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer, typically coupled with a liquid chromatography system (LC-MS).

Sample Preparation:



- Prepare a stock solution of Pyrimidine-5-boronic acid pinacol ester at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
- Dilute the stock solution to a final concentration of approximately 1-10 $\mu g/mL$ with the mobile phase.

LC-MS Parameters (Electrospray Ionization - ESI):

- Chromatography Column: A C18 reverse-phase column is typically suitable.
- Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a common starting point.
- Flow Rate: 0.2-0.5 mL/min.
- Ionization Mode: Positive ion mode is expected to be effective for this compound ([M+H]+).
- Capillary Voltage: 3-4 kV.
- Source Temperature: 100-150 °C.
- Desolvation Temperature: 250-400 °C.
- Mass Range: m/z 50-500.

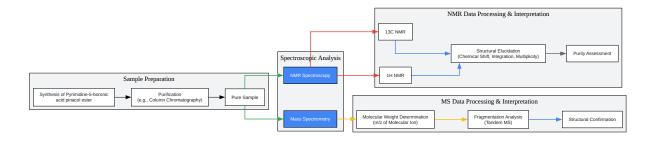
Data Analysis:

- Identify the peak corresponding to the molecular ion ([M]⁺), the protonated molecule ([M+H]⁺), or other adducts (e.g., [M+Na]⁺).
- Compare the observed m/z value with the calculated exact mass of the compound.
- If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.

Visualizations



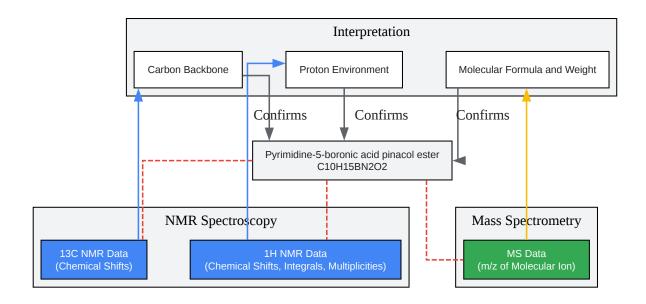
The following diagrams illustrate the logical workflow for the spectroscopic analysis of **Pyrimidine-5-boronic acid pinacol ester**.



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Caption: Workflow for the synthesis and spectroscopic characterization of **Pyrimidine-5-boronic acid pinacol ester**.





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